molecular formula C11H12N4O B14719478 5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- CAS No. 13449-07-5

5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl-

Cat. No.: B14719478
CAS No.: 13449-07-5
M. Wt: 216.24 g/mol
InChI Key: NDMJEJHNEFCMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- is a heterocyclic compound that belongs to the class of tetrazolinones This compound is characterized by a five-membered ring containing four nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with an isocyanate or carbodiimide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency. Additionally, the use of catalysts and automated control systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The compound can also interact with cellular pathways, modulating processes such as inflammation and cell proliferation. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-5H-tetrazol-5-one: A simpler analog with similar structural features but lacking the 1-methyl-2-propenyl group.

    1-(2-Propynyloxy)-4-phenyl-5H-tetrazol-5-one: Another analog with a different substituent at the 1-position.

Uniqueness

5H-Tetrazol-5-one, 1,4-dihydro-1-(1-methyl-2-propenyl)-4-phenyl- is unique due to the presence of the 1-methyl-2-propenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its reactivity and bioactivity compared to its simpler analogs .

Properties

CAS No.

13449-07-5

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

1-but-3-en-2-yl-4-phenyltetrazol-5-one

InChI

InChI=1S/C11H12N4O/c1-3-9(2)14-11(16)15(13-12-14)10-7-5-4-6-8-10/h3-9H,1H2,2H3

InChI Key

NDMJEJHNEFCMFY-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)N1C(=O)N(N=N1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.